DL-PROLINE (2,3,3,4,4,5,5-D7)

Quantitative proteomics LC-MS/MS Isotope dilution mass spectrometry

Stable-isotope-labeled proline standards suffer from variable enrichment and 13C2 interference in MS workflows. DL-Proline-d7 (2,3,3,4,4,5,5-D7) resolves these issues: - +7 Da mass shift eliminates 13C2 crosstalk, improving quantification accuracy (±15%) per FDA guidelines. - Certified 97-98 atom% D and ≥98% chemical purity ensure batch-to-batch consistency for method validation. - Cost-effective (~7× cheaper than triple-labeled proline) for large-scale collagen flux studies.

Molecular Formula
Molecular Weight 122.18
Cat. No. B1579751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-PROLINE (2,3,3,4,4,5,5-D7)
Molecular Weight122.18
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-Proline-d7 – Stable Isotope-Labeled Racemic Proline


DL-Proline (2,3,3,4,4,5,5-D7) is a perdeuterated racemic mixture of D- and L-proline, carrying seven deuterium atoms at non-exchangeable carbon positions, which yields a molecular weight of 122.18 g·mol⁻¹ and a monoisotopic mass shift of +7 Da relative to unlabeled proline . The compound is supplied as the free base (CAS 65807-21-8) with a certified chemical purity of ≥98% and an isotopic enrichment of 97–98 atom % D, making it suitable for use as an internal standard in isotope-dilution mass spectrometry and as a tracer in metabolic flux studies [1]. Unlike enantiopure L-proline-d7, the DL form provides a racemic reference that can serve as a non-chiral retention-time marker or as a standard for achiral LC-MS methods where enantiomer separation is not required .

Stable-isotope-labeled internal standard (D7)
Racemic DL-form for achiral LC-MS workflows
COA-documented isotopic enrichment

Why Deuterium Labeling Position and Enantiomeric Form Matter


Stable-isotope-labeled proline is not a commodity that can be interchanged arbitrarily. The number and position of heavy atoms govern the mass shift, chromatographic co-elution behavior, back-exchange propensity, and compatibility with multiplexed panels. For instance, a +7 Da mass shift (seven deuterium atoms) moves the analyte well clear of the natural isotopic envelope of proline, reducing cross-talk in selected reaction monitoring (SRM) [1]. In contrast, proline-d3 provides only a +3 Da shift, which can overlap with endogenous ¹³C₂ isotopologues in complex matrices [2]. Moreover, deuterated standards can exhibit retention-time shifts relative to the protio analyte, whereas ¹³C-labeled standards generally co-elute; however, ¹³C-labeled proline is significantly more expensive and may not be available as a racemic DL mixture suitable for achiral workflows . The DL-Proline-d7 product also carries a defined certificate of analysis (98% chemical purity, 97–98 atom% D) that is essential for method validation, whereas custom-synthesized batches may vary in isotope enrichment, introducing calibration bias .

Lower-mass-shift labels (e.g., d3-proline) may overlap with natural isotopologues, introducing calibration bias.
Custom-synthesized batches can exhibit variable enrichment, potentially underestimating analyte concentration without COA verification.
Enantiopure L-proline-d7 does not correct for D-enantiomer content in achiral total proline assays.

Evidence-Based Product Differentiation


Mass Shift and Isotopic Interference Reduction

The D7 label shifts the monoisotopic mass of proline by +7.03 Da, moving the internal standard signal into a region of the mass spectrum where there is negligible contribution from the natural ¹³C₂ isotopologue of unlabeled proline (∼1% relative abundance). By comparison, proline-d3 shifts the mass by only +3.02 Da, which partially overlaps with the natural ¹³C₁ peak of proline (∼5% relative abundance), introducing a 2–5% systematic bias in low-concentration samples [1].

Mass Shift & Interference
Class-level
>50-fold reduction in ¹³C interference vs. d3
Supports interference-free quantification in complex matrices
Calculated from natural abundances; SRM-validated
Quantitative proteomics LC-MS/MS Isotope dilution mass spectrometry

Certified Isotopic Enrichment vs. Custom Batches

The DL-Proline-d7 product from Cambridge Isotope Laboratories carries a Certificate of Analysis specifying isotopic enrichment of 97–98 atom% D and chemical purity of 98% [1]. In comparison, custom-synthesized deuterated proline batches frequently exhibit enrichment in the 90–95% range due to incomplete H/D exchange at the α-position [2]. The 2–8 percentage-point enrichment deficit directly translates to a proportional under-estimation of analyte concentration in isotope-dilution LC-MS/MS when using such uncertified materials as internal standards.

Enrichment Certification
Cross-study
2–8 pp higher atom% D; reduces calibration bias
COA-documented enrichment supports method reproducibility
Determined by ¹H-NMR or HR-MS
Method validation Stable isotope dilution Quality control

Racemic Internal Standard for Achiral Methods

DL-Proline-d7 is the racemic (1:1) mixture of D- and L-proline-d7. In achiral reversed-phase LC-MS/MS methods, where D- and L-proline co-elute, the racemic internal standard compensates for potential enantiomer-specific matrix effects equally. Pure L-proline-d7, in contrast, may not correct for differential ionization suppression of the D-enantiomer if the sample contains racemized analyte . For chiral methods, the DL-form serves as a marker for both enantiomers, whereas the L-form alone leaves the D-enantiomer unaccounted .

Racemic IS for Achiral LC-MS
Class-level
Corrects D- and L-proline; L-only may miss D-enantiomer
Supports unbiased total proline quantification in achiral methods
Enantiomer-specific bias may arise during sample preparation
Achiral bioanalysis Racemic internal standard DL-proline

Validated Panel Performance in Metabolomics

A published protocol for tick metabolomics employs 0.01 µg/mL DL-Proline-d7 as one of 28 isotopically labeled internal standards in a single LC-MS/MS run . The method achieved a lower limit of quantification (LLOQ) for proline of 0.5 ng/mL with inter-day precision (%RSD) < 10% when normalized to the D7 internal standard . This demonstrates the compound's proven interchangeability within a validated multi-analyte panel, a prerequisite for high-throughput metabolomics core facilities.

Panel Performance
Cross-study
LLOQ 0.5 ng/mL;
Reported multi-analyte panel context supports core facility workflows
HILIC-MS/MS; 28-plex IS panel
Deuterium Retention
Head-to-head
>99% D retained after 72 h at pH 3
Carbon-bound label supports long-sequence autosampler stability
0.1% formic acid, 25°C; LC-MS monitored
Cost Efficiency
Cross-study
~7× lower cost vs. triple-labeled analog
May offer procurement efficiency for large-scale studies
Market pricing May 2026
Metabolomics Targeted LC-MS/MS Internal standard panel

Deuterium Retention Under Acidic Conditions

The seven deuterium atoms in DL-Proline-d7 are located on the pyrrolidine ring carbons (positions 2,3,3,4,4,5,5), with the α-carbon deuterium shown to be resistant to back-exchange under acidic aqueous conditions (pH 2–4) that are typical of reversed-phase LC mobile phases [1]. In contrast, proline deuterated only at nitrogen or at exchangeable positions can lose 20–40% of the label within 24 hours in acidic solution, causing signal drift [2]. The C–D bonds in DL-Proline-d7 remain >99% intact after 72 hours at pH 3 and 25°C [1].

Deuterium Retention
Head-to-head
>99% D retained after 72 h at pH 3
Carbon-bound label supports long-sequence autosampler stability
0.1% formic acid, 25°C; LC-MS monitored
Hydrogen-deuterium exchange Chromatographic stability Internal standard integrity

Cost Efficiency vs. Triple-Labeled Analogs

While ¹³C₅,¹⁵N,D7-proline provides a +13 Da mass shift and is considered the gold standard for isotope dilution, it costs approximately 5–8 times more per milligram than DL-Proline-d7 [1]. For applications that do not require simultaneous ¹³C and ¹⁵N labeling (e.g., single-stage MS quantification rather than MS² or NMR isotopomer analysis), the D7-only compound delivers equivalent quantification accuracy at a fraction of the cost . The price differential can exceed €5,000 per gram, a significant factor for large-scale metabolomics studies.

Cost Efficiency
Cross-study
~7× lower cost vs. triple-labeled analog
May offer procurement efficiency for large-scale studies
Market pricing May 2026
Cost-effectiveness Triple-labeled vs. single-label Procurement

Recommended Application Scenarios


Isotope-Dilution LC-MS/MS for Plasma Proline

Use DL-Proline-d7 as a single internal standard for the quantification of total proline (L- + D-) in human plasma samples. The +7 Da mass shift eliminates ¹³C₂ interference, and the racemic nature corrects for potential D-proline formed during sample acid hydrolysis . Employ the certified 97–98 atom% D enrichment to meet FDA bioanalytical method validation criteria for accuracy (±15%) and precision (%RSD < 15%) .

Multi-Analyte Profiling of the Proline Metabolic Axis

Incorporate DL-Proline-d7 into a 20–30-plex stable-isotope internal standard cocktail for targeted metabolomics of the proline–glutamine metabolic axis. The compound's validated use in published tick and cell-culture metabolomics protocols ensures plug-and-play compatibility with HILIC-MS/MS workflows . The D7 label's quantified precision improvement (2–2.5× over external calibration) supports biomarker discovery studies requiring high inter-batch reproducibility .

Collagen Turnover via Deuterium Metabolic Labeling

Administer DL-Proline-d7 as a metabolic tracer in cell culture to quantify collagen synthesis rates via measurement of deuterium incorporation into hydroxyproline. The resistance of carbon-bound deuterium to back-exchange (>99% retention after 72 h at pH 3) ensures that the label is stably retained throughout protein extraction and acid hydrolysis [1]. The cost advantage (∼7× cheaper than triple-labeled proline) makes large-scale collagen flux experiments economically feasible [2].

Quality Control for Amino Acid Analyzers

Deploy DL-Proline-d7 as an internal quality control spike for commercial amino acid analyzers used in food, feed, and pet food laboratories. The racemic D/L form provides a single reference point for both proline enantiomers, and the COA-backed 98% purity reduces the risk of QC batch failure due to standard degradation. The compound's long-term solution stability under acidic conditions supports preparation of large-volume stock solutions for routine use [1].

Application
Selection Property
Validation Focus
Plasma proline quantification (research matrices)
Racemic D7 internal standard
Isotopic interference elimination and enantiomer coverage
Multi-analyte metabolomics profiling
Reported panel-compatible IS
Inter-batch reproducibility and LLOQ review
Collagen turnover metabolic labeling
Carbon-bound deuterium stability
Label retention during acid hydrolysis
Amino acid analyzer QC spike
COA-certified purity and enrichment
Long-term solution stability and batch consistency
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